
2,4,6-Tris(4-carboxyphenyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-carboxyphenyl)anisole is an organic compound with the molecular formula C28H20O7. It is a complex molecule featuring a central anisole group substituted with three carboxyphenyl groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole typically involves the reaction of anisole with 4-carboxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-carboxyphenyl)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4,6-Tris(4-carboxyphenyl)anisole has several scientific research applications:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-carboxyphenyl)anisole involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, facilitating reactions such as catalysis and gas adsorption.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Similar structure but with a triazine core instead of anisole.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Contains pyridyl groups instead of carboxyphenyl groups.
Uniqueness
2,4,6-Tris(4-carboxyphenyl)anisole is unique due to its specific combination of anisole and carboxyphenyl groups, which provides distinct properties such as enhanced stability and reactivity in various chemical processes. Its ability to form stable complexes with metal ions makes it particularly valuable in material science and catalysis .
Properties
Molecular Formula |
C28H20O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
RFPWQQRSTPZYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


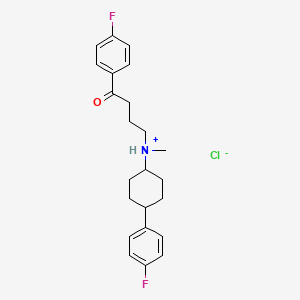
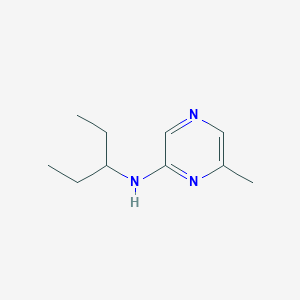
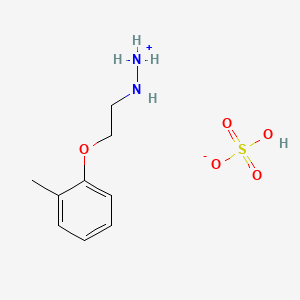
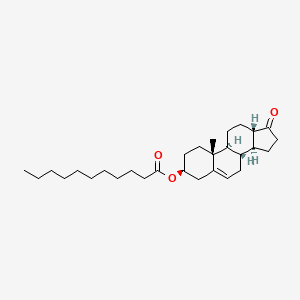
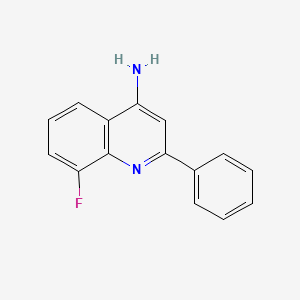

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
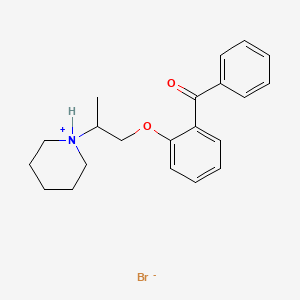
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
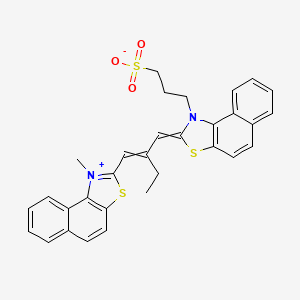
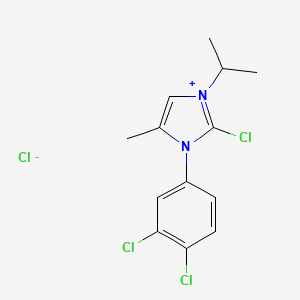

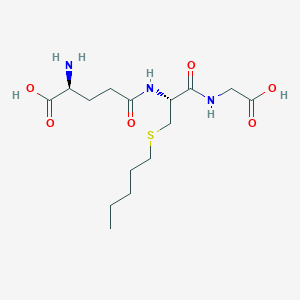
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
